![molecular formula C20H17FN2O5 B11661631 (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B11661631.png)
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane ring and the introduction of the aromatic substituents. Common reagents used in the synthesis include dimethoxybenzaldehyde, fluorobenzylamine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Techniques such as continuous flow chemistry may be employed to increase efficiency and yield.
化学反应分析
Types of Reactions
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学研究应用
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering various biochemical pathways. Understanding these interactions is crucial for developing new applications and improving existing ones.
相似化合物的比较
Similar Compounds
Cresol: An aromatic organic compound with similar structural elements.
4,4’-Dichlorobenzophenone:
Uniqueness
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
属性
分子式 |
C20H17FN2O5 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H17FN2O5/c1-27-15-7-8-17(28-2)13(9-15)10-16-18(24)22-20(26)23(19(16)25)11-12-3-5-14(21)6-4-12/h3-10H,11H2,1-2H3,(H,22,24,26)/b16-10+ |
InChI 键 |
YPQZINFTUPHPCQ-MHWRWJLKSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


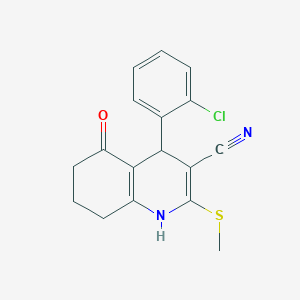
![Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11661557.png)
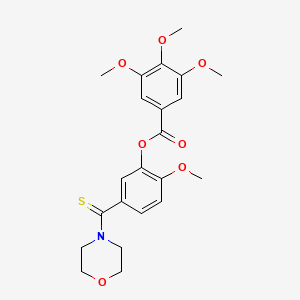

![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B11661577.png)
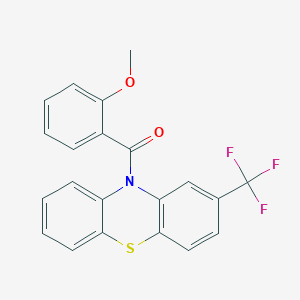
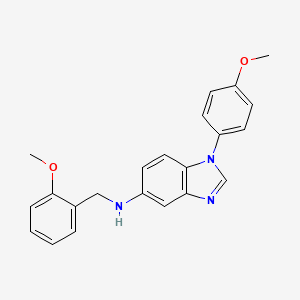
![N-[(Z)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661583.png)
![8-Ethyl-5-oxo-2-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11661584.png)
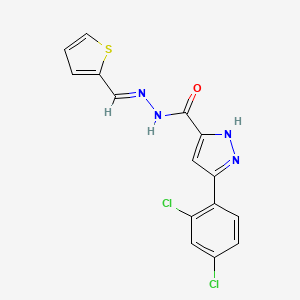
![ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661587.png)

![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11661599.png)
![N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11661603.png)
